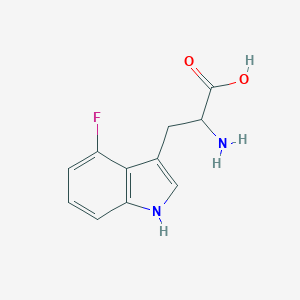

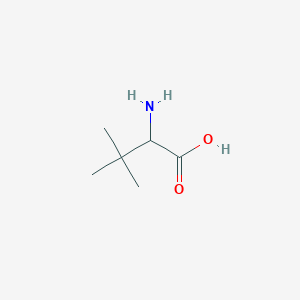

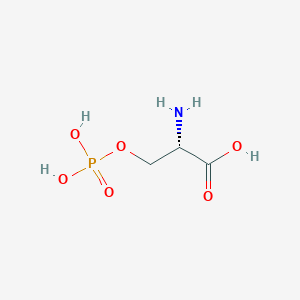

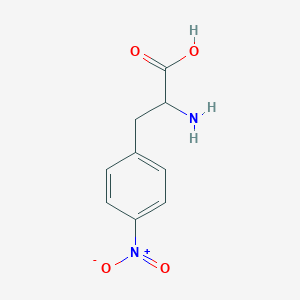

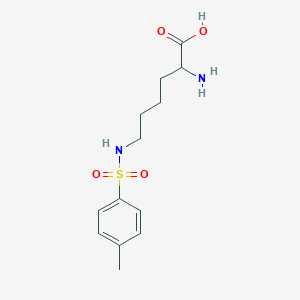

(S)-2-Amino-6-(4-methylphenylsulfonamido)hexanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Plant Disease Control and Priming Plant Resistance

Recent advances have highlighted the effectiveness of natural compounds in inducing plant resistance against a variety of pathogens. Hexanoic acid (Hx), a natural priming agent, has shown efficacy in a wide range of host plants and pathogens. It activates broad-spectrum defenses, including callose deposition and the salicylic acid (SA) and jasmonic acid (JA) pathways, and primes pathogen-specific responses. Its role in priming redox-related genes for an antioxidant protective effect suggests its critical utility in limiting necrotrophic infections. This positions Hx as a valuable tool for molecular characterization of plant defenses, underscoring its potential as a model for studying natural plant inducers (Aranega-Bou et al., 2014).

Photodynamic Therapy Enhancement

In the context of photodynamic therapy (PDT), the optimization of protoporphyrin IX (PpIX) accumulation is crucial for improving clinical outcomes. Strategies involving pretreatment to enhance ALA (5-aminolaevulinic acid) uptake and PpIX production have been explored. This includes the use of keratolytics, microdermabrasion, laser ablation, and penetration enhancers to improve the skin's absorption of ALA. Furthermore, temperature modulation and the use of additives that interact with the heme biosynthetic pathway, such as iron-chelating substances, have shown potential in enhancing PpIX content, thereby improving PDT efficacy (Gerritsen et al., 2008).

Environmentally Friendly Corrosion Inhibition

Sulfamic acid has emerged as an environmentally friendly alternative for industrial acid cleaning and corrosion inhibition. As an alternative electrolyte, it offers a less toxic and more sustainable option for cleaning metallic surfaces compared to traditional hydrochloric and sulfuric acid-based solutions. The use of organic compounds as corrosion inhibitors in sulfamic acid-based electrolytes has been studied, highlighting the physiochemisorption mechanism and the potential for mixed- and interface-type corrosion inhibition (Verma & Quraishi, 2022).

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including hexanoic acid, are important in the context of biocatalyst inhibition, with implications for the production of biofuels and chemicals. Their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae underscore the need for metabolic engineering strategies to enhance microbial tolerance. This research provides insights into the mechanisms of inhibition and suggests pathways for improving the robustness of microbial strains used in industrial processes (Jarboe et al., 2013).

将来の方向性

The future research directions for this compound could include exploring its potential as an anti-plasmodial drug, as suggested by the study on dipeptide sulfonamides . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.

特性

IUPAC Name |

(2S)-2-amino-6-[(4-methylphenyl)sulfonylamino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S/c1-10-5-7-11(8-6-10)20(18,19)15-9-3-2-4-12(14)13(16)17/h5-8,12,15H,2-4,9,14H2,1H3,(H,16,17)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJAAXSHLGSWAP-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-6-(4-methylphenylsulfonamido)hexanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。